

Potential Biological Activities of 2-Hydroxy-5-nitrobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: *2-Hydroxy-5-nitrobenzonitrile*

Cat. No.: *B1279109*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-nitrobenzonitrile is a small organic molecule with potential biological activities that are of interest to the scientific and drug development communities. This technical guide provides a comprehensive overview of its known and potential biological effects, including its role as a xanthine oxidase inhibitor and its antimicrobial properties, particularly against *Pseudomonas aeruginosa*. This document summarizes the available qualitative data, outlines detailed experimental protocols for assessing its biological activities, and provides visualizations of key pathways and workflows. While quantitative data for this specific compound is limited in publicly available literature, this guide serves as a foundational resource for researchers investigating its therapeutic potential.

Introduction

2-Hydroxy-5-nitrobenzonitrile, a derivative of benzonitrile, possesses a chemical structure that suggests potential interactions with biological systems. The presence of a hydroxyl group, a nitro group, and a nitrile group on the aromatic ring provides multiple points for potential molecular interactions, making it a candidate for investigation in various therapeutic areas. Preliminary studies and a review of related compounds indicate potential activities in enzyme inhibition and antimicrobial effects. This guide aims to consolidate the current understanding of **2-Hydroxy-5-nitrobenzonitrile**'s biological profile and provide the necessary methodological framework for its further exploration.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Hydroxy-5-nitrobenzonitrile** is presented in Table 1.

Property	Value	Source
CAS Number	39835-09-1	--INVALID-LINK--
Molecular Formula	C ₇ H ₄ N ₂ O ₃	--INVALID-LINK--
Molecular Weight	164.12 g/mol	--INVALID-LINK--
Appearance	Solid	-
Melting Point	190-194 °C	--INVALID-LINK--
Boiling Point	345 °C at 760 mmHg	--INVALID-LINK--
SMILES	C1=CC(=C(C=C1--INVALID-LINK--[O-])C#N)O	--INVALID-LINK--

Potential Biological Activities

Based on available literature, **2-Hydroxy-5-nitrobenzonitrile** has been associated with several potential biological activities. These are summarized in Table 2. It is important to note that while these activities have been suggested, detailed quantitative data for this specific compound are largely unavailable in the reviewed literature.

Biological Activity	Description
Xanthine Oxidase Inhibition	The compound is suggested to be a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and associated with conditions like gout. [1]
Antimicrobial Activity	It has been studied for its effects on gram-negative bacteria, such as <i>Pseudomonas aeruginosa</i> . [1] The proposed mechanism involves the inhibition of pyochelin uptake, a siderophore essential for iron acquisition by the bacterium. [1]
Immunomodulatory Activities	The molecule has been shown to have immunomodulatory activities, suggesting its potential as a therapeutic agent for various diseases. [1]

Quantitative Data

A thorough search of scientific databases did not yield specific quantitative data (e.g., IC₅₀, MIC) for the biological activities of **2-Hydroxy-5-nitrobenzonitrile**. The following tables are provided as templates for researchers to populate as data becomes available. For context, reference data for known inhibitors or related compounds are included where appropriate.

Table 3: Xanthine Oxidase Inhibition Data

Compound	Target	Assay Type	IC ₅₀ (μM)	Reference
2-Hydroxy-5-nitrobenzonitrile	Xanthine Oxidase	Spectrophotometric	Data not available	-
Allopurinol (Reference)	Xanthine Oxidase	Spectrophotometric	2.84 ± 0.41	
3,4,5-Trihydroxycinnamic acid	Xanthine Oxidase	Spectrophotometric	61.60 ± 8.00	

Table 4: Antimicrobial Activity Data against *Pseudomonas aeruginosa*

Compound	Strain	Assay Type	MIC (μ g/mL)	Reference
2-Hydroxy-5-nitrobenzonitrile	<i>P. aeruginosa</i>	Broth Microdilution	Data not available	-
Ciprofloxacin (Reference)	<i>P. aeruginosa</i> ATCC 27853	Broth Microdilution	0.25 - 1	
Amikacin (Reference)	<i>P. aeruginosa</i> ATCC 27853	Broth Microdilution	0.25 - 1	

Table 5: Immunomodulatory Activity Data

Compound	Cell Line	Assay Type	Endpoint	Result	Reference
2-Hydroxy-5-nitrobenzonitrile	e.g., RAW 264.7	e.g., MTT Assay	Cell Proliferation	Data not available	-
2-Hydroxy-5-nitrobenzonitrile	e.g., PBMCs	e.g., Griess Assay	Nitric Oxide Production	Data not available	-

Table 6: Anticancer Activity Data

While direct anticancer activity of **2-Hydroxy-5-nitrobenzonitrile** is not well-documented, a related compound, 2-amino-5-nitrobenzonitrile, has shown some cytotoxic effects.

Compound	Cell Line	Assay Type	IC ₅₀ (μ g/mL)	Reference
2-Hydroxy-5-nitrobenzonitrile	Various	e.g., MTT Assay	Data not available	-
2-Amino-5-nitrobenzonitrile	AGS (gastric cancer)	WST-1 Assay	50, 100, 200 (antiproliferative doses)	[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the biological activities of **2-Hydroxy-5-nitrobenzonitrile**.

Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound on xanthine oxidase by measuring the formation of uric acid.

Materials:

- Xanthine Oxidase (from bovine milk)
- Xanthine (substrate)
- **2-Hydroxy-5-nitrobenzonitrile** (test compound)
- Allopurinol (positive control)
- Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
- Dimethyl sulfoxide (DMSO)
- 96-well UV-transparent microplate
- Microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of xanthine in the phosphate buffer.
 - Dissolve **2-Hydroxy-5-nitrobenzonitrile** and allopurinol in DMSO to create stock solutions. Further dilute with phosphate buffer to desired concentrations.
 - Prepare a working solution of xanthine oxidase in cold phosphate buffer just before use.

- Assay Setup:
 - In a 96-well plate, add phosphate buffer, the test compound solution (or control), and the xanthine oxidase solution.
 - Include wells for a blank (no enzyme), a negative control (DMSO vehicle), and a positive control (allopurinol).
- Pre-incubation:
 - Incubate the plate at 25°C for 15 minutes.
- Reaction Initiation:
 - Add the xanthine substrate solution to all wells to start the reaction.
- Measurement:
 - Immediately measure the absorbance at 295 nm at regular intervals for 10-20 minutes using a microplate reader.
- Data Analysis:
 - Calculate the rate of uric acid formation from the change in absorbance over time.
 - Determine the percentage of inhibition for each concentration of the test compound compared to the negative control.
 - Calculate the IC_{50} value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution for *Pseudomonas aeruginosa*

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against *P. aeruginosa*.

Materials:

- *Pseudomonas aeruginosa* strain (e.g., ATCC 27853)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **2-Hydroxy-5-nitrobenzonitrile** (test compound)
- Ciprofloxacin (positive control)
- Sterile 96-well microplates
- Spectrophotometer
- Incubator

Procedure:

- Inoculum Preparation:
 - Culture *P. aeruginosa* overnight in CAMHB.
 - Dilute the culture to achieve a standardized inoculum of approximately 5×10^5 CFU/mL.
- Compound Dilution:
 - Prepare a serial two-fold dilution of **2-Hydroxy-5-nitrobenzonitrile** in CAMHB in the wells of a 96-well plate.
- Inoculation:
 - Add the standardized bacterial inoculum to each well.
 - Include a growth control (no compound) and a sterility control (no bacteria).
- Incubation:
 - Incubate the plate at 37°C for 18-24 hours.
- MIC Determination:

- Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
- Alternatively, read the optical density at 600 nm using a microplate reader.

Immunomodulatory Activity: Macrophage Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of immune cells, such as macrophages.

Materials:

- Macrophage cell line (e.g., RAW 264.7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **2-Hydroxy-5-nitrobenzonitrile** (test compound)
- Lipopolysaccharide (LPS) (as a stimulant, optional)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Sterile 96-well cell culture plates
- CO₂ incubator
- Microplate reader

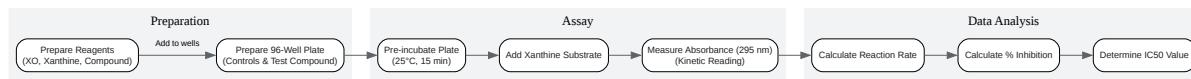
Procedure:

- Cell Seeding:
 - Seed macrophages into a 96-well plate at a suitable density and allow them to adhere overnight.

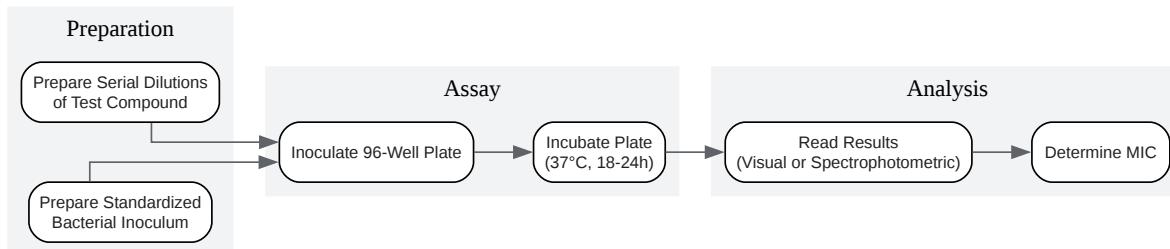
- Compound Treatment:
 - Treat the cells with various concentrations of **2-Hydroxy-5-nitrobenzonitrile**.
 - Include a vehicle control (DMSO) and a positive control (e.g., LPS) if investigating stimulatory effects.
- Incubation:
 - Incubate the plate for 24-72 hours in a CO₂ incubator at 37°C.
- MTT Addition:
 - Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
 - Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measurement:
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability or proliferation relative to the vehicle control.

Visualizations

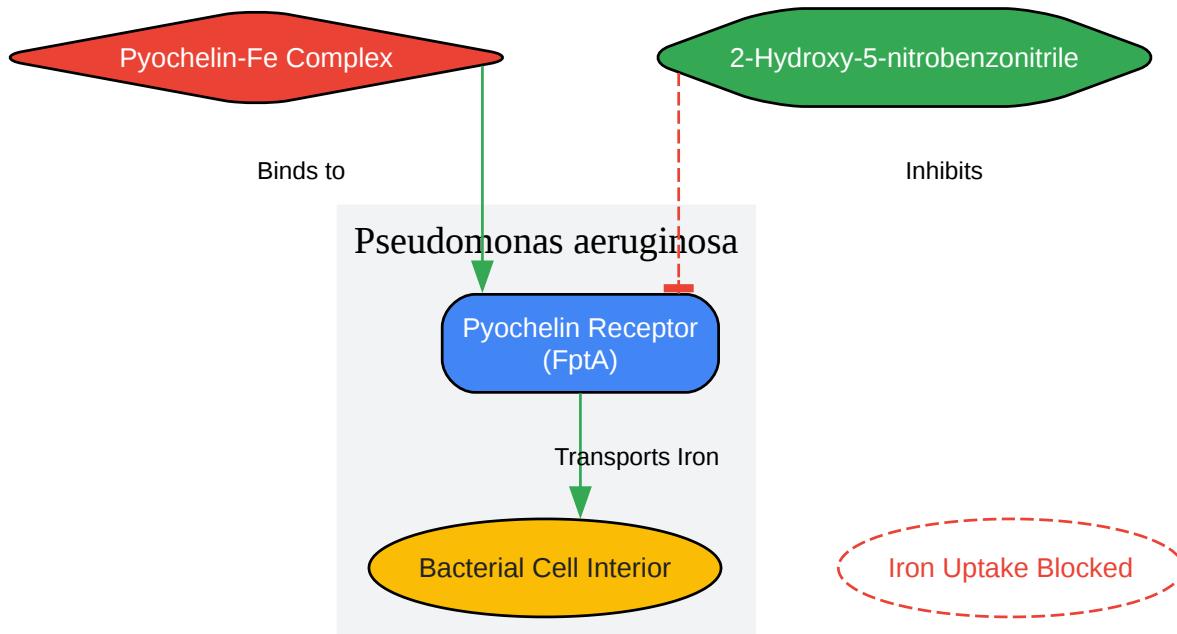
The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed mechanisms.

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Caption: Workflow for Xanthine Oxidase Inhibition Assay.

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Caption: Workflow for Antimicrobial Susceptibility Testing.



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Caption: Proposed Mechanism of Pyochelin Uptake Inhibition.

Conclusion

2-Hydroxy-5-nitrobenzonitrile presents several avenues for therapeutic investigation, particularly as a xanthine oxidase inhibitor and an antimicrobial agent against *Pseudomonas aeruginosa*. This technical guide provides a foundational overview of its potential biological activities and detailed protocols for further research. The significant lack of quantitative data in the current literature highlights the need for comprehensive *in vitro* and *in vivo* studies to validate these preliminary findings and elucidate the full therapeutic potential of this compound. The provided experimental frameworks and visualizations are intended to facilitate and guide these future research endeavors.

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References

- 1. researchgate.net [researchgate.net]
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